1-hydrazinylisoquinoline
Overview
Description
1-hydrazinylisoquinoline is a chemical compound with the molecular formula C9H9N3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-hydrazinylisoquinoline typically involves the reaction of isoquinoline with hydrazine. One common method includes the use of isoquinoline and hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. These methods often utilize catalysts to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
1-hydrazinylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxide, while substitution reactions can produce various substituted isoquinoline derivatives .
Scientific Research Applications
1-hydrazinylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-hydrazinylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt biological pathways and lead to various physiological effects .
In medicinal applications, this compound derivatives may target cancer cells by interfering with DNA replication or repair mechanisms. This can induce cell death and inhibit tumor growth. The exact pathways involved depend on the specific derivative and its molecular structure .
Comparison with Similar Compounds
1-hydrazinylisoquinoline can be compared to other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which is less reactive but serves as a precursor for various derivatives.
1-Aminoisoquinoline: Similar in structure but with an amino group instead of a hydrazino group, leading to different reactivity and applications.
1-Methylisoquinoline: A methylated derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its hydrazino group, which imparts specific reactivity and allows for the formation of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
isoquinolin-1-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUWJDACLDFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468508 | |
Record name | 1-Hydrazinoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15793-94-9 | |
Record name | 1-Hydrazinoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reactivity characteristic of Tetrazolo[5,1-a]isoquinolines, derived from 1-Hydrazinoisoquinoline?
A1: Tetrazolo[5,1-a]isoquinolines, synthesized from 1-Hydrazinoisoquinolines and nitrous acid, exhibit unique reactivity due to the significant double bond character of the C-5/C-6 bond and the acidity of the hydrogen at the 5-position []. This characteristic allows for selective hydrogenation, oxidation, deuterium exchange, and metallization reactions at the 5-position.
Q2: How does the chlorine substitution on Tetrazolo[5,1-a]isoquinolines influence its reactivity?
A2: Chlorine substitution on Tetrazolo[5,1-a]isoquinolines leads to different reactivity patterns depending on its position []. Chlorine at the 5-position is readily replaced via nucleophilic substitution reactions. In contrast, chlorine at the 6-position can be removed through either an elimination-addition sequence or nucleophilic substitution.
Q3: Does 1-Hydrazinoisoquinoline exhibit any pharmacological properties similar to Hydralazine?
A3: Yes, research suggests that 1-Hydrazinoisoquinoline hydrochloride shares similar pharmacological properties with Hydralazine and Dihydralazine []. These compounds demonstrate the ability to reverse adrenaline's effects and counteract the vasoconstriction caused by various agents like adrenaline, noradrenaline, histamine, and 5-hydroxytryptamine in isolated tissue preparations.
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